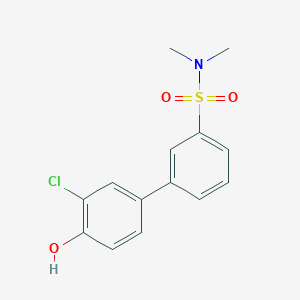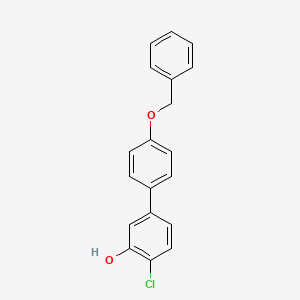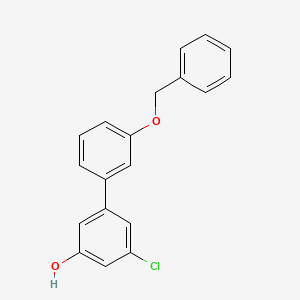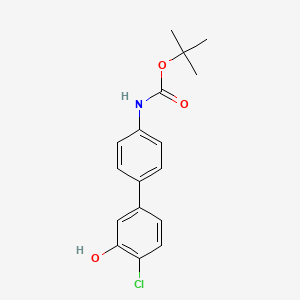
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is an organic compound that is widely used in chemical synthesis, scientific research, and laboratory experiments. It is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. This article will provide an overview of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. It is used in the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of a number of peptides, which have a variety of applications in the fields of biochemistry, molecular biology, and immunology.
Mecanismo De Acción
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is a building block for a number of organic compounds, and its mechanism of action is dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it forms peptide bonds, which allow the peptides to form secondary and tertiary structures. These structures are essential for the peptide’s function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% are dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it can have a range of effects, such as modulating enzyme activity, binding to receptors, and activating signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and has a low toxicity. However, it is not very soluble in water, so it may not be suitable for some experiments.
Direcciones Futuras
The future of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is bright, as it has a number of potential applications in the fields of pharmaceuticals, biochemistry, and molecular biology. Possible future directions include the development of new peptides and drugs, as well as the use of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% as a building block for new organic compounds. Additionally, 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% could be used to develop new methods of synthesis, such as the use of enzymes or other catalysts. Finally, the development of new analytical techniques, such as chromatography, could be used to further investigate the properties of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is synthesized using a two-step process. In the first step, 3-chloro-4-hydroxybenzaldehyde is reacted with dimethylformamide and sodium hydroxide to form a boc-protected aminophenol. In the second step, the boc-protected aminophenol is reacted with 3-chlorophenol in the presence of a base to form 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAMVLASMEPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)




![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)